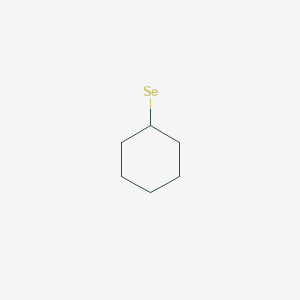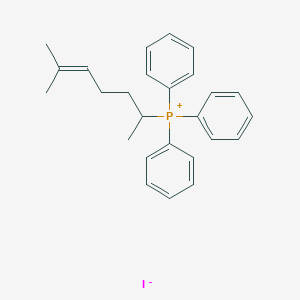![molecular formula C23H30O2SSe B14308806 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene CAS No. 112389-75-0](/img/structure/B14308806.png)
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene is an organic compound featuring a benzene ring substituted with a methyl group and a complex side chain containing a phenylselanyl group and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene typically involves multiple steps, starting with the preparation of the phenylselanyl group and its subsequent attachment to the benzene ring. The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and selenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Sulfides.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The sulfonyl group may interact with proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene: can be compared with other benzene derivatives containing sulfonyl and selenyl groups, such as:
Uniqueness: The unique combination of a phenylselanyl group and a sulfonyl group in this compound imparts distinctive chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
112389-75-0 |
|---|---|
Formule moléculaire |
C23H30O2SSe |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenylselanyldec-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C23H30O2SSe/c1-3-4-5-6-7-9-14-23(27-22-12-10-8-11-13-22)19-26(24,25)21-17-15-20(2)16-18-21/h8,10-18H,3-7,9,19H2,1-2H3 |
Clé InChI |
BDSZDTXCCCKIGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=C(CS(=O)(=O)C1=CC=C(C=C1)C)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


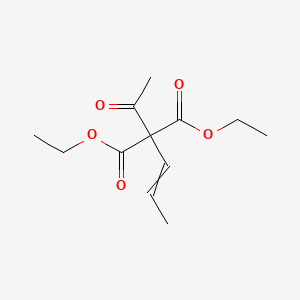
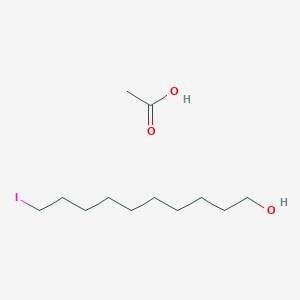
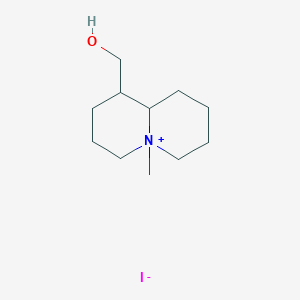


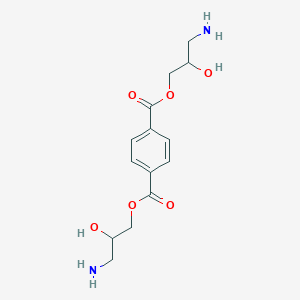
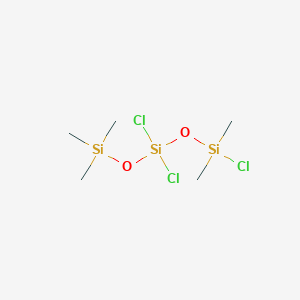
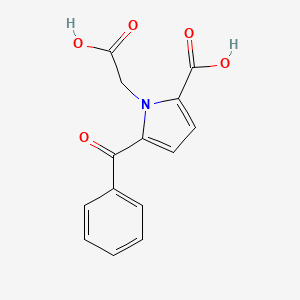

![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
